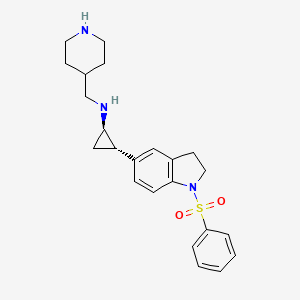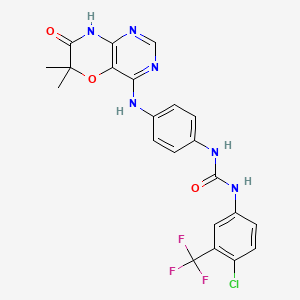
Pan-Trk-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pan-Trk-IN-2 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are part of the receptor tyrosine kinase family. These kinases are primarily expressed in neuronal tissues and play a crucial role in regulating cell survival, proliferation, and differentiation. This compound has shown significant potential in treating tumors driven by neurotrophic receptor tyrosine kinase (NTRK) gene fusions .
Preparation Methods
The synthesis of Pan-Trk-IN-2 involves several steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of nitrogen-containing aromatic heterocyclic and benzo heterocyclic structures, which are crucial for enhancing the activity of TRK inhibitors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Pan-Trk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pan-Trk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of TRK inhibitors.
Biology: Helps in understanding the role of TRKs in neuronal development and function.
Industry: Used in the development of diagnostic assays for detecting NTRK fusions in tumors.
Mechanism of Action
Pan-Trk-IN-2 exerts its effects by inhibiting the kinase activity of TRKA, TRKB, and TRKC. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in TRK-driven tumors . The molecular targets of this compound include the kinase domains of TRKA, TRKB, and TRKC, which are highly conserved across different isoforms .
Comparison with Similar Compounds
Pan-Trk-IN-2 is unique in its ability to inhibit multiple TRK isoforms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high selectivity for TRKA, TRKB, and TRKC.
Entrectinib: A pan-TRK, ROS1, and ALK inhibitor with activity against multiple molecular targets.
This compound stands out due to its robust activity against both wild-type and mutant forms of TRK, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C22H18ClF3N6O3 |
|---|---|
Molecular Weight |
506.9 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33) |
InChI Key |
KQZFHDUZMBMCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



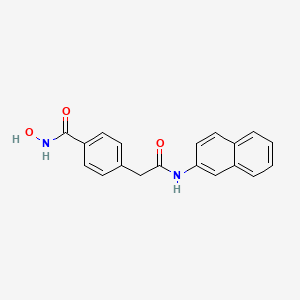
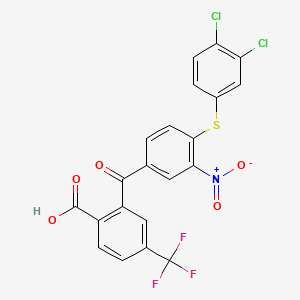
![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)

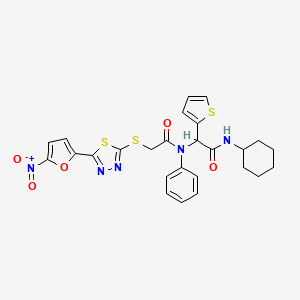
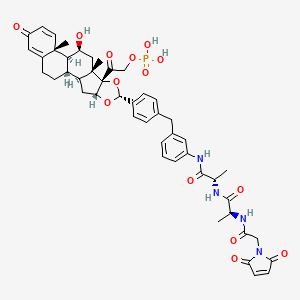
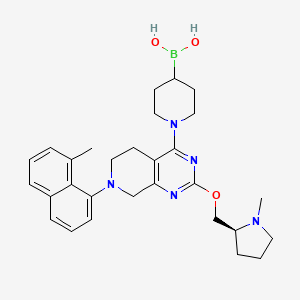

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
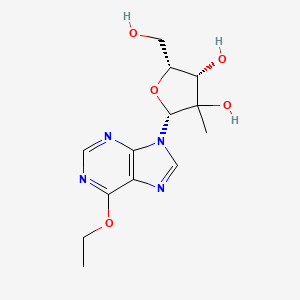
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
